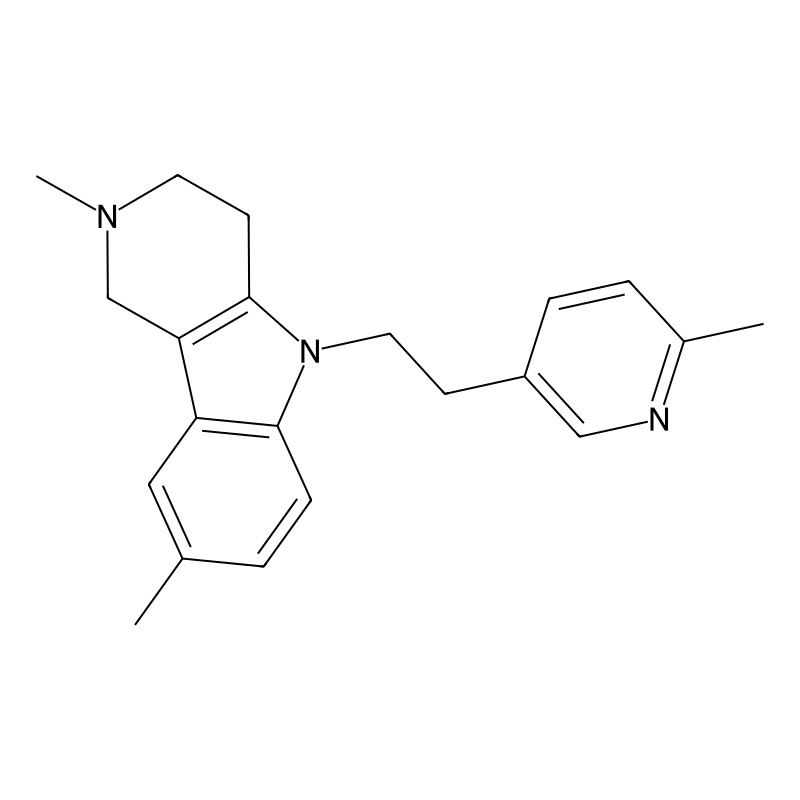

Dimebolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alzheimer’s Disease Research

Specific Scientific Field: Neuroscience and Pharmacology

Methods of Application or Experimental Procedures: In one study, mouse N2a neuroblastoma cells overexpressing Swedish APP were incubated for 6 hours in the presence of either vehicle or vehicle + latrepirdine (500pM-5 μM) . In another study, AD mice were chronically treated with Dimebolin .

Results or Outcomes: The acute dosing of latrepirdine increased the extracellular concentration of Aβ in the conditioned media from Swedish mutant APP-overexpressing N2a cells by up to 64% . It was also found that dimebolin might contribute to increased levels of beta amyloid in the brain, a protein that can contribute to neuron deterioration .

β-amyloid-mediated Neuropathology Research

Specific Scientific Field: Neuroscience and Pathology

Summary of the Application: Dimebolin has been studied for its effects on β-amyloid-mediated neuropathology in Alzheimer’s disease .

Methods of Application or Experimental Procedures: In a preclinical study, TgCRND8 AD mice were chronically treated with Dimebolin .

Results or Outcomes: The study found that Dimebolin treatment might have some beneficial effect in improving cognitive function independent of Alzheimer’s disease-type Aβ-related mechanisms or global energy metabolism in the brain .

Dimebolin, also known as Latrepirdine, is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Originally developed as an antihistamine in Russia during the 1980s, it has been used to treat allergic rhinitis. The chemical structure of dimebolin is characterized by its complex arrangement, which includes a tetrahydro-γ-carboline framework. Its full chemical name is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride.

- Limited data: While latrepirdine has been used as an antihistamine in Russia, information on its safety profile, including specific toxicity data, is not widely available in open-access scientific publications.

Dimebolin exhibits a variety of chemical interactions due to its ability to bind to multiple receptors and enzymes. It acts primarily as an antagonist at the serotonin 5-HT6 receptor and has demonstrated weak inhibition of acetylcholinesterases. Additionally, dimebolin modulates the activity of glutamate receptors, including N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, which are critical for synaptic plasticity and cognitive function .

The biological activity of dimebolin extends beyond its antihistaminic properties. It has shown neuroprotective effects by reducing amyloid beta toxicity and promoting mitochondrial function. Studies have indicated that dimebolin can enhance cognitive performance in animal models, improving memory tasks and reducing cognitive decline associated with aging . Its mechanism of action may involve increasing levels of acetylcholine and enhancing long-term potentiation through its interactions with various neurotransmitter systems.

The synthesis of dimebolin involves several steps that typically include the formation of the tetrahydro-γ-carboline core followed by various substitutions to achieve the desired pharmacological properties. While specific synthetic routes can vary, they generally include:

- Formation of the Tetrahydro-γ-carboline Backbone: This is often achieved through cyclization reactions involving appropriate precursors.

- Alkylation: Introducing methyl and ethyl groups at specific positions on the ring structure.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Dimebolin has been primarily investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Although it has shown promise in preclinical studies and early clinical trials, later-stage trials have yielded mixed results regarding its efficacy in cognitive enhancement . Additionally, its antihistaminic properties still allow it to be used in treating allergies.

Dimebolin interacts with multiple neurotransmitter systems, which contributes to its diverse pharmacological profile:

- Serotonergic System: Acts as a 5-HT6 receptor antagonist.

- Cholinergic System: Exhibits weak inhibition of acetylcholinesterases.

- Glutamatergic System: Modulates NMDA and AMPA receptors.

These interactions suggest that dimebolin may exert a multifaceted effect on cognition and neuroprotection, though the exact mechanisms remain under investigation .

Dimebolin shares similarities with several other compounds that also target neurotransmitter systems involved in cognition. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Specific for Alzheimer's treatment |

| Rivastigmine | Acetylcholinesterase inhibitor | Dual inhibitor (butyrylcholinesterase) |

| Galantamine | Acetylcholinesterase inhibitor | Also modulates nicotinic receptors |

| Memantine | NMDA receptor antagonist | Primarily used in moderate-to-severe AD |

| Trazodone | Serotonin antagonist (5-HT2) | Primarily an antidepressant |

Dimebolin's uniqueness lies in its pleiotropic effects across multiple receptor systems rather than a singular focus on cholinergic pathways. This broad spectrum may contribute to its neuroprotective qualities and cognitive enhancement potential.

Dimebolin was initially developed and launched in Russia in 1983 as an over-the-counter oral antihistamine for the treatment of allergic conditions, including skin allergies and allergic rhinitis [1] [2]. The compound, chemically known as 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole, was marketed under the trade name Dimebon during the Soviet era [1]. As a first-generation antihistamine, dimebolin demonstrated high affinity for histamine H1 receptors, exhibiting antihistaminergic activity that was reportedly 1.5 times stronger than promethazine, yet without the sedative effects typically associated with drugs in this class [2].

The compound was administered orally at doses of 10-20 mg taken 2-3 times daily for allergy treatment [1]. Its mechanism of action involved blocking H1 histamine receptors with high affinity, providing therapeutic relief for allergic symptoms [1] [3]. However, as more selective and effective antihistamines became available in the global pharmaceutical market, particularly with the opening of the Russian market to Western medicines following the collapse of the Soviet Union, dimebolin's use as an antihistamine declined significantly [1]. Eventually, the compound was discontinued and removed from the Russian market as a treatment for allergic conditions [1].

Transition to Neurodegenerative Disease Research

The transition of dimebolin from antihistamine to neurodegenerative disease research began in the early 1990s, coinciding with the dramatic socioeconomic changes following the end of socialism in Russia [1]. The collapse of the Soviet system in 1990 resulted in a dramatically changing economic landscape that prompted the Russian Academy of Sciences to become increasingly interested in translational research and drug discovery programs [1].

During this period, Dr. Sergey Bachurin at the Institute of Physiologically Active Compounds in Chernogolovka, Moscow Region, initiated a research program focused on developing novel therapeutics for Alzheimer's disease [1] [4]. The research team specifically concentrated on identifying compounds with the ability to inhibit NMDA (N-methyl-D-aspartate) receptors, which were known targets for memantine, a drug widely used for Alzheimer's disease treatment [1]. The group developed a whole animal screening protocol using mice to identify compounds with anti-NMDAR activity [1].

The screening methodology involved injecting test agents intraperitoneally 40 minutes prior to direct injection of NMDA into the lateral ventricle of the brain [1]. In control groups, NMDA injection caused characteristic symptoms including running, jumping, convulsions, and eventual death within several hours [1]. Compounds that prevented these convulsions and death were considered to possess anti-NMDAR activity [1]. Through this bioassay, the research team discovered that hydrogenated pyrido[4,3-b]indole derivatives, including dimebolin, demonstrated NMDA antagonist properties with effective doses ranging from 16-45 mg/kg via intraperitoneal administration [1].

Dimebolin was selected for evaluation in an animal model of Alzheimer's disease using rats treated with the neurotoxin ethylcholine aziridinium ion (AF64A), which impairs cerebral cholinergic functions and results in learning deficits [1]. Systemic administration of dimebolin demonstrated improvement in active avoidance conditioning in AF64A-injected rats, suggesting potential utility for treating cognitive disorders [1] [2].

Key Milestones in Pharmacological Reevaluation

The pharmacological reevaluation of dimebolin progressed through several critical milestones that transformed it from a discontinued antihistamine into a major pharmaceutical development program:

Patent Filing and Initial Recognition (1995)

Based on the promising results from NMDA-treated animal models and an initial clinical trial with 14 Alzheimer's disease patients, a use-patent application was filed in Russia on October 23, 1995 [1]. This application claimed dimebolin as a useful agent for treating neurodegenerative disorders based on its ability to block NMDA receptors (Russian Federation application No. 95118252) [1]. The initial Russian patent served as the foundation for filing a United States patent application with identical claims, which was issued as US patent 6,187,785 on February 13, 2001 [1].

Commercial Development Initiation (2003)

Dr. Sergey Sablin, a former student of Dr. Bachurin, relocated to San Francisco and established Selena Pharmaceuticals in an effort to commercialize the dimebolin patent [1]. Subsequently, Medivation Inc. was formed in 2003 to advance the clinical development of dimebolin, marking the beginning of serious commercial investment in the compound's neurodegenerative applications [5].

Phase II Clinical Success (2008)

The pivotal Phase II clinical trial conducted in Russia with 183 patients with mild-to-moderate Alzheimer's disease demonstrated unprecedented success [1] [6] [7]. The randomized, double-blind, placebo-controlled study showed that dimebolin achieved statistically significant improvements on all five primary and secondary efficacy endpoints, including the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), Mini-Mental State Examination (MMSE), and Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus) [1] [7] [8].

The results were particularly remarkable: at week 26, treatment with dimebolin resulted in a mean drug-placebo difference of -4.0 points on the ADAS-cog scale (p < 0.0001), 2.2 points improvement on MMSE (p < 0.0001), and 0.6 points improvement on CIBIC-plus (p < 0.0001) [1] [8]. These improvements continued to increase substantially during an additional 6-month extension phase, indicating that benefits of dimebolin continued to enhance over time [1]. The FDA agreed to treat this Phase II trial as a first pivotal trial due to the strength of the results [1].

Major Pharmaceutical Partnership (2008)

The remarkable Phase II results prompted Pfizer to enter into a comprehensive partnership with Medivation in September 2008 [9]. Under this agreement, Pfizer provided an upfront payment of $225 million and committed to additional milestone payments of up to $500 million [9] [10]. Pfizer assumed 60% of development costs and commercialization expenses in exchange for 60% of future profits [9]. The partnership included collaborative Phase III programs in both Alzheimer's disease and Huntington's disease, with Pfizer taking responsibility for development and commercialization outside the United States [9].

Phase III Program Launch (2009)

Following the partnership agreement, Pfizer and Medivation initiated an ambitious Phase III clinical development program [11]. The program included two major studies: the CONNECTION study, a 6-month confirmatory trial evaluating dimebolin monotherapy in patients with mild-to-moderate Alzheimer's disease [12], and the CONCERT study, a 12-month trial designed to evaluate dimebolin in combination with donepezil, the leading Alzheimer's disease medication [11].

Clinical Failure and Program Termination (2010-2012)

The CONNECTION study, involving 598 patients across 63 sites in North America, Europe, and South America, failed to meet its co-primary or secondary efficacy endpoints compared to placebo [12] [13]. The results were unexpected and disappointing, as dimebolin showed no statistically significant improvements in cognition, global function, activities of daily living, or behavior [12]. Subsequently, the CONCERT study, involving 1,003 patients, also failed to demonstrate statistically significant results for either of the two co-primary endpoints [14]. Following these failures, Pfizer and Medivation discontinued development of dimebolin for all indications in 2012, terminating the ongoing open-label extension studies [10] [14].

Mechanistic Understanding Evolution

Throughout this period, understanding of dimebolin's mechanism of action evolved significantly. While initially characterized as an NMDA receptor antagonist, subsequent research revealed that its NMDA receptor blocking activity was too weak to be physiologically relevant [1] [4]. Independent studies by multiple laboratories indicated that the clinical effects of dimebolin most likely resulted from inhibition of histamine H1 and serotonin 5-HT6 receptors [1] [15]. The compound demonstrated moderate to high affinity for 5-HT6 receptors (Ki = 26.0 ± 2.5 nM for human receptors) and acted as an antagonist in functional assays [15]. This 5-HT6 antagonism was suggested to play a role in the acute cognition-enhancing effects observed in preclinical models and early clinical trials [15] [16].

The comprehensive data reveals that dimebolin's journey from antihistamine to neurodegenerative disease candidate represents one of the most significant pharmaceutical repurposing efforts of the early 21st century, ultimately demonstrating both the promise and challenges inherent in drug repositioning strategies.

Data Tables

Table 1: Historical Development Milestones

| Year | Milestone | Key Research Institution/Company | Significance |

|---|---|---|---|

| 1983 | Launched in Russia as antihistamine | Russia (USSR) | Original therapeutic application |

| 1990 | Socialist system collapse, research interest shifts | Russian Academy of Sciences | Transition to neurodegenerative research focus |

| 1995 | Russian patent filed (October 23) | Institute of Physiologically Active Compounds | First neurodegenerative patent claim |

| 2000 | Animal model studies published | Dr. Sergey Bachurin team | Preclinical efficacy demonstrated |

| 2003 | Medivation formed, compound licensed | Medivation Inc. | Commercial development begins |

| 2008 | Pfizer partnership ($225M upfront) | Pfizer-Medivation | Major pharmaceutical investment |

| 2009 | Phase III trials initiated | Pfizer-Medivation | Large-scale clinical validation attempt |

| 2010 | CONNECTION trial failure announced | Pfizer-Medivation | Primary indication failure |

| 2012 | CONCERT trial failure, development discontinued | Pfizer-Medivation | Complete program termination |

Table 2: Phase II Clinical Trial Efficacy Results (183 patients)

| Endpoint | Dimebolin vs Placebo Difference | P-Value | Statistical Significance | Clinical Interpretation |

|---|---|---|---|---|

| ADAS-cog (cognitive scale) | -4.0 | <0.0001 | Highly significant | Cognitive improvement |

| MMSE (mini-mental state) | 2.2 | <0.0001 | Highly significant | Mental status improvement |

| CIBIC-plus (global function) | 0.6 | <0.0001 | Highly significant | Global function improvement |

| ADCS-ADL (daily living) | Not specified | <0.05 | Significant | Daily activities improvement |

| NPI (neuropsychiatric) | Not specified | <0.05 | Significant | Behavioral improvement |

Table 3: Dimebolin Receptor Binding and Mechanism Data

| Target Receptor | Binding Affinity Ki/IC50 | Functional Activity | Clinical Relevance |

|---|---|---|---|

| Histamine H1 | High affinity | Antagonist | Original therapeutic mechanism |

| 5-HT6 serotonin (human) | 26.0 ± 2.5 nM | Antagonist | Cognitive enhancement pathway |

| 5-HT6 serotonin (rat) | 119.0 ± 14.0 nM | Antagonist | Cognitive enhancement pathway |

| NMDA glutamate | 42 mg/kg (ED50) | Low-affinity antagonist | Weak, physiologically irrelevant |

| Acetylcholinesterase | 42 μM (IC50) | Inhibitor | Moderate cholinergic activity |

| Butyrylcholinesterase | 7.9 μM (IC50) | Inhibitor | Strong cholinergic activity |

| L-type calcium channels | 57 μM (IC50) | Blocker | Neuroprotective effects |

Table 4: Clinical Trial Progression and Outcomes

| Trial Phase | Patient Count | Duration (Months) | Geographic Scope | Primary Outcome | Year Completed |

|---|---|---|---|---|---|

| Phase II | 183 | 12 | Russia only | Success (all 5 endpoints) | 2008 |

| Phase III CONNECTION | 598 | 6 | Multi-national | Failure | 2010 |

| Phase III CONCERT | 1,003 | 12 | Multi-national | Failure | 2012 |

| Phase II/III HD | 91 | 3 | Multi-national | Mixed results | 2010 |

Multimodal Receptor Interactions

Dimebolin demonstrates complex pharmacological activity through interactions with multiple receptor systems, displaying variable binding affinities and functional effects across different molecular targets. The compound exhibits a multimodal mechanism of action that encompasses several neurotransmitter systems, with particular emphasis on histaminergic, serotonergic, and glutamatergic pathways [1] [2].

Histamine H₁ Receptor Antagonism

Dimebolin functions as a potent histamine H₁ receptor antagonist, representing its primary pharmacological mechanism originally established for antihistaminic applications [1] [3]. The compound demonstrates high-affinity binding to the histamine H₁ receptor with a dissociation constant (Ki) of approximately 1 nanomolar, indicating strong receptor occupancy at therapeutic concentrations [4] [5]. This binding affinity is approximately 1.5 times greater than that of promethazine, yet dimebolin lacks the sedative properties typically associated with classical antihistamines such as diphenhydramine and promethazine [1].

The histamine H₁ receptor antagonism of dimebolin occurs through competitive inhibition at the receptor binding site, preventing histamine-mediated cellular responses [3]. Unlike many traditional antihistamines, dimebolin does not exhibit anticholinergic properties at muscarinic receptors, which distinguishes its pharmacological profile from other compounds in this class [4]. The therapeutic plasma concentrations of dimebolin (10-15 nanomolar) align well with the binding affinity for H₁ receptors, suggesting that this mechanism contributes significantly to the compound's clinical effects [4].

In addition to H₁ receptor antagonism, dimebolin also demonstrates moderate affinity for histamine H₂ receptors with an IC₅₀ value of 287 nanomolar, though this interaction is considered less pharmacologically relevant at therapeutic concentrations [5]. The selectivity ratio between H₁ and H₂ receptors indicates that dimebolin's antihistaminic effects are primarily mediated through H₁ receptor blockade [4].

Glutamatergic System Modulation

The glutamatergic system represents a critical target for dimebolin's neuroprotective and cognitive-enhancing properties, with the compound demonstrating complex interactions at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors [1] [6].

3.1.2.1. NMDA Receptor Complex Effects

Dimebolin exhibits concentration-dependent effects on NMDA receptors, functioning as an antagonist at higher concentrations while potentially serving different roles at lower concentrations [1] [7]. The compound demonstrates NMDA receptor antagonism with IC₅₀ values ranging from 10 to 105 micromolar, depending on the experimental conditions and neuronal cell type examined [1] [8]. In cortical neuronal cultures, dimebolin inhibits NMDA-induced currents with IC₅₀ values of 7.7 micromolar in group 1 neurons and 73 micromolar in group 2 neurons [7].

The NMDA receptor antagonistic activity of dimebolin is considerably weaker than that of memantine, which exhibits IC₅₀ values of 1.4 micromolar and 15 micromolar for the same neuronal groups, respectively [7]. This difference in potency suggests that NMDA receptor antagonism may not be the primary mechanism underlying dimebolin's clinical effects, particularly given that therapeutic brain concentrations of dimebolin are estimated to be around 100 nanomolar, which is substantially lower than the concentrations required for significant NMDA receptor inhibition [4].

Dimebolin's interaction with NMDA receptors appears to involve the polyamine site of the receptor complex, and the compound has been shown to prevent NMDA-induced seizure activity in animal models [1]. However, the clinical relevance of this mechanism remains questionable due to the high concentrations required for significant NMDA receptor antagonism compared to achievable therapeutic levels [8] [9].

3.1.2.2. AMPA Receptor Dynamics

In contrast to its antagonistic effects on NMDA receptors, dimebolin demonstrates positive modulatory effects on AMPA receptors at lower concentrations [1] [6]. The compound acts as a positive modulator of AMPA receptors at concentrations above 0.2 micromolar, enhancing receptor function and potentially contributing to its cognitive-enhancing properties [1].

The positive modulation of AMPA receptors by dimebolin represents a unique pharmacological property that may contribute to enhanced synaptic transmission and long-term potentiation, processes that are essential for learning and memory formation [6]. This dual effect on glutamate receptors - antagonizing NMDA receptors at high concentrations while positively modulating AMPA receptors at lower concentrations - suggests a complex mechanism that may provide neuroprotection while maintaining or enhancing normal glutamatergic transmission [1].

The AMPA receptor modulation occurs within a concentration range that is more relevant to therapeutic plasma and brain levels of dimebolin, suggesting that this mechanism may contribute more significantly to the compound's clinical effects than NMDA receptor antagonism [6]. The enhancement of AMPA receptor function may facilitate cognitive processes while avoiding the potential adverse effects associated with excessive NMDA receptor blockade [1].

Cholinesterase Interaction Kinetics

Dimebolin demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, though these interactions occur at concentrations that exceed therapeutic levels [1] [7]. The compound exhibits acetylcholinesterase inhibition with IC₅₀ values ranging from 42 to 72 micromolar, while butyrylcholinesterase inhibition occurs with an IC₅₀ of 7.9 micromolar [1] [7].

The cholinesterase inhibitory activity of dimebolin is significantly weaker than that of established acetylcholinesterase inhibitors used in Alzheimer's disease treatment, such as donepezil and galantamine [8]. Furthermore, studies have demonstrated that dimebolin does not significantly alter acetylcholine levels in the hippocampus or prefrontal cortex of freely moving rats, unlike traditional cholinesterase inhibitors [8]. This lack of effect on acetylcholine levels in vivo suggests that cholinesterase inhibition does not contribute meaningfully to dimebolin's pharmacological effects at therapeutic concentrations [8].

The kinetic analysis of cholinesterase inhibition by dimebolin reveals a competitive inhibition pattern, though the binding affinity is insufficient to produce significant enzyme inhibition at clinically relevant concentrations [7]. The disconnect between the high concentrations required for cholinesterase inhibition and the therapeutic plasma levels of dimebolin indicates that this mechanism is not responsible for the compound's observed clinical effects [9].

Ion Channel Modulation

Dimebolin exhibits complex interactions with various ion channels, particularly those involved in calcium and potassium homeostasis, which contribute to its neuroprotective and membrane-stabilizing properties [1] [10].

Voltage-Gated Calcium Channel Inhibition

Dimebolin demonstrates inhibitory effects on voltage-gated calcium channels, particularly L-type calcium channels, which play crucial roles in neuronal excitability and calcium homeostasis [1] [10]. The compound inhibits L-type voltage-gated calcium channels with an IC₅₀ of 57 micromolar, representing a low-affinity interaction that occurs at concentrations above therapeutic levels [1] [7].

The inhibition of voltage-gated calcium channels by dimebolin appears to involve direct channel blockade, resulting in reduced calcium influx into neurons [10]. This mechanism has been demonstrated in mouse primary striatal neurons, where dimebolin inhibits both NMDA receptors and voltage-gated calcium channels with IC₅₀ values of 10 and 50 micromolar, respectively [11]. The calcium channel inhibition contributes to the compound's ability to reduce intracellular calcium concentrations and protect against calcium-mediated cellular damage [1].

Despite the relatively high concentrations required for direct calcium channel inhibition, dimebolin has been shown to affect calcium homeostasis at lower, more therapeutically relevant concentrations through indirect mechanisms [12]. The compound reduces spontaneous calcium oscillations and glutamate-induced calcium increases in primary neurons, suggesting that its effects on calcium homeostasis may involve multiple mechanisms beyond direct channel blockade [12].

The voltage-gated calcium channel inhibition by dimebolin may contribute to its neuroprotective effects by preventing excessive calcium influx, which can trigger apoptotic cascades and neuronal death [1]. However, the clinical relevance of this mechanism remains uncertain due to the high concentrations required for significant channel inhibition compared to achievable therapeutic levels [4].

Potassium Channel Regulatory Effects

Dimebolin exhibits complex effects on potassium channel function, contributing to membrane potential stabilization and reduced neuronal excitability [12]. The compound's interaction with potassium channels appears to involve regulatory modulation rather than direct channel blockade, resulting in membrane hyperpolarization and reduced neuronal excitability [12].

Studies have demonstrated that dimebolin treatment leads to plasma membrane hyperpolarization in neuronal cells, which may be mediated through effects on potassium channel conductance [12]. This hyperpolarization effect occurs at nanomolar concentrations that are within the therapeutic range, suggesting that potassium channel modulation may represent a clinically relevant mechanism of action [12].

The regulatory effects of dimebolin on potassium channels appear to involve the AMP-activated protein kinase (AMPK) pathway, which is activated by the compound at subnanomolar concentrations [12]. AMPK activation can influence ion channel function and membrane potential through various signaling cascades, providing a mechanism for the observed effects on potassium channel activity [12].

The stabilization of membrane potential through potassium channel modulation may contribute to dimebolin's neuroprotective effects by reducing neuronal excitability and preventing excitotoxic damage [12]. This mechanism represents one of the few pharmacological activities of dimebolin that occurs at therapeutically relevant concentrations, suggesting its potential importance in the compound's clinical effects [12].

Mitochondrial Mechanisms

Dimebolin demonstrates complex interactions with mitochondrial function, exhibiting both direct and indirect effects on mitochondrial bioenergetics and membrane dynamics [4] [10] [13].

Permeability Transition Pore Regulation

The mitochondrial permeability transition pore (mPTP) represents a critical target for dimebolin's proposed neuroprotective effects, though the clinical relevance of this mechanism remains controversial [10] [14]. Dimebolin has been shown to inhibit calcium-induced opening of the mPTP in isolated rat liver mitochondria with IC₅₀ values in the 100-200 micromolar range [1] [14].

However, studies examining mPTP regulation in brain mitochondria have yielded conflicting results regarding dimebolin's efficacy [10]. While dimebolin reduces calcium-induced mitochondrial swelling in brain mitochondria, it does not significantly alter calcium retention capacity or prevent cytochrome c release, which are key indicators of mPTP function [10]. This discrepancy suggests that dimebolin's effects on mitochondrial swelling may not be mediated through direct mPTP inhibition in brain tissue [10].

The regulation of mPTP by dimebolin appears to be tissue-specific, with more pronounced effects observed in liver mitochondria compared to brain mitochondria [10] [14]. This difference may reflect variations in mitochondrial composition and mPTP sensitivity between different tissue types [10]. The high concentrations required for mPTP inhibition (100-200 micromolar) are substantially above therapeutic plasma and brain levels of dimebolin, questioning the physiological relevance of this mechanism [4] [10].

Recent studies have demonstrated that dimebolin enhances the resistance of isolated rat brain and liver mitochondria to mPTP induction by calcium ions, even in the presence of atractyloside, an mPTP opener [14]. However, unlike cyclosporine A, a known mPTP inhibitor, dimebolin does not influence adenine nucleotide translocase conformational changes and cannot prevent mPTP opening in de-energized mitochondria [14]. These findings suggest that dimebolin's effects on mPTP may involve indirect mechanisms rather than direct pore inhibition [14].

Bioenergetic Pathway Influences

Dimebolin demonstrates significant effects on mitochondrial bioenergetics at nanomolar concentrations that are within the therapeutic range, suggesting that these mechanisms may be more clinically relevant than direct mPTP inhibition [13] [15]. The compound enhances mitochondrial function through multiple pathways, including increased succinate dehydrogenase activity, elevated mitochondrial membrane potential, and enhanced cellular ATP production [13].

Under non-stress conditions, nanomolar concentrations of dimebolin increase succinate dehydrogenase activity as measured by MTT assay, enhance mitochondrial membrane potential, and elevate cellular ATP levels in both primary mouse cortical neurons and human neuroblastoma cells [13]. These effects occur at concentrations ranging from 0.1 to 100 nanomolar, which align well with therapeutic plasma levels of the compound [13].

The enhancement of mitochondrial bioenergetics by dimebolin does not appear to involve mitochondrial biogenesis, as the compound has no effect on mitochondrial DNA content [13]. Instead, the improved mitochondrial function may result from enhanced respiratory chain efficiency and optimized energy metabolism within existing mitochondria [13].

Under stress conditions, dimebolin-treated mitochondria demonstrate increased resistance to elevated intracellular calcium concentrations, maintaining their membrane potential throughout experimental challenges while control mitochondria rapidly lose their membrane potential [13]. This protective effect suggests that dimebolin enhances mitochondrial resilience to metabolic stress and calcium overload [13].

The bioenergetic effects of dimebolin may be mediated through activation of the AMP-activated protein kinase (AMPK) pathway, which serves as a cellular energy sensor and regulator of metabolic homeostasis [12]. AMPK activation by dimebolin occurs at subnanomolar concentrations and leads to increased glucose transporter 3 translocation to the plasma membrane, enhanced glucose uptake, and improved cellular energy status [12].

The enhancement of mitochondrial bioenergetics represents one of the most compelling mechanisms for dimebolin's neuroprotective effects, as it occurs at therapeutically relevant concentrations and addresses fundamental aspects of neuronal energy metabolism [13]. The improvement in mitochondrial function may contribute to enhanced neuronal survival, improved synaptic function, and protection against age-related mitochondrial dysfunction [13].

| Target/Mechanism | Binding Affinity (IC₅₀/Ki) | Functional Effect | Physiological Relevance |

|---|---|---|---|

| Histamine H₁ Receptor | 1 nM (Ki) | Antagonist | High - therapeutic range |

| Histamine H₂ Receptor | 287 nM (IC₅₀) | Antagonist | Moderate |

| Serotonin 5-HT₆ Receptor | 26-34 nM (Ki) | Antagonist | High - therapeutic range |

| Serotonin 5-HT₇ Receptor | 7.0 nM (Ki) | Antagonist | High - therapeutic range |

| NMDA Receptor | 10-105 μM (IC₅₀) | Antagonist (high conc.) | Low - above therapeutic range |

| AMPA Receptor | 0.2 μM (modulation) | Positive modulator (low conc.) | Moderate |

| Acetylcholinesterase | 42-72 μM (IC₅₀) | Inhibitor | Low - above therapeutic range |

| Butyrylcholinesterase | 7.9 μM (IC₅₀) | Inhibitor | Low - above therapeutic range |

| Voltage-Gated L-Type Ca²⁺ Channel | 57 μM (IC₅₀) | Inhibitor | Low - above therapeutic range |

| Mitochondrial Permeability Transition Pore | 100-200 μM (IC₅₀) | Inhibitor | Low - above therapeutic range |

| α1A-Adrenergic Receptor | High affinity | Antagonist | Moderate |

| α1B-Adrenergic Receptor | High affinity | Antagonist | Moderate |

| α1D-Adrenergic Receptor | High affinity | Antagonist | Moderate |

| Ion Channel Type | Effect | Concentration | Mechanism |

|---|---|---|---|

| Voltage-Gated L-Type Calcium Channel | Inhibition | 57 μM (IC₅₀) | Direct channel blockade |

| Voltage-Gated Calcium Channel (General) | Inhibition of Ca²⁺ influx | 10-50 μM | Reduced Ca²⁺ uptake |

| Potassium Channel (K-ATP) | Regulatory modulation | Not specified | Membrane potential stabilization |

| Sodium Channel | Indirect effects | Not specified | Membrane hyperpolarization |

| Mitochondrial Target | Effect of Dimebolin | Concentration Range | Physiological Relevance |

|---|---|---|---|

| Permeability Transition Pore | Inhibition of opening | 100-200 μM | Questionable - high concentration |

| Mitochondrial Membrane Potential | Stabilization/Enhancement | 0.1-100 nM | High - therapeutic range |

| ATP Synthesis | Increased ATP levels | 0.1-100 nM | High - therapeutic range |

| Calcium Retention Capacity | Variable effects | Variable | Complex - depends on conditions |

| Cytochrome c Release | No significant effect | 200 μM (ineffective) | Low - ineffective |

| Succinate Dehydrogenase | Increased activity | 0.1-100 nM | High - therapeutic range |

| Mitochondrial Swelling | Reduced Ca²⁺-induced swelling | 200 μM | Questionable - high concentration |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H319 (56.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (43.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Pictograms

Irritant